molecular formula C15H12ClF3N2O3S B1672385 GSK3787 CAS No. 188591-46-0

GSK3787

Cat. No.: B1672385
CAS No.: 188591-46-0
M. Wt: 392.8 g/mol
InChI Key: JFUIMTGOQCQTPF-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3787 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-amino-5-trifluoromethylpyridine to form an amide intermediate. This intermediate is then subjected to sulfonylation with ethylsulfonyl chloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The final product is purified using techniques such as recrystallization or chromatography to ensure its high purity .

Chemical Reactions Analysis

Types of Reactions

GSK3787 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

GSK3787 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PPARδ in various chemical processes.

    Biology: Employed in research to understand the biological functions of PPARδ, including its role in cell differentiation, proliferation, and metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders, inflammation, and certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARδ

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK3787

This compound is unique due to its irreversible binding to PPARδ, which provides prolonged inhibition of the receptor’s activity. This distinguishes it from other PPARδ antagonists that exhibit reversible binding. Additionally, this compound has been shown to have high specificity for PPARδ, with minimal off-target effects on other PPAR isoforms .

Properties

IUPAC Name

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUIMTGOQCQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384175
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-46-0
Record name GSK-3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK3787
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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